molecular formula C12H15Cl2NO2 B5819188 4-[2-(2,4-dichlorophenoxy)ethyl]morpholine

4-[2-(2,4-dichlorophenoxy)ethyl]morpholine

Cat. No. B5819188
M. Wt: 276.16 g/mol
InChI Key: VYJCELAIKGZXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2,4-dichlorophenoxy)ethyl]morpholine, also known as 'DCPEM', is a synthetic compound that belongs to the class of morpholine derivatives. It is a potent bioactive molecule that has been widely used in scientific research for its diverse pharmacological properties.

Scientific Research Applications

DCPEM has been used in various scientific studies due to its diverse pharmacological properties. It has been shown to possess anticonvulsant, analgesic, anxiolytic, and anti-inflammatory activities. It has also been reported to have potential therapeutic effects in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

Mechanism of Action

The exact mechanism of action of DCPEM is not well understood. However, it has been reported to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. DCPEM has been shown to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
DCPEM has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which leads to a decrease in anxiety and anxiolytic effects. It has also been shown to decrease the release of glutamate, which is involved in the pathogenesis of neurodegenerative diseases. Moreover, DCPEM has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

DCPEM has several advantages for lab experiments. It has a high potency and selectivity for its pharmacological targets, which makes it an ideal tool for studying the GABAergic system. Moreover, it has a well-established synthesis method and has been extensively studied in various scientific studies. However, DCPEM also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which makes it difficult to maintain a stable concentration in vivo. Moreover, it has a low solubility in water, which makes it difficult to administer in vivo.

Future Directions

DCPEM has shown great potential as a therapeutic agent for various neurological and inflammatory diseases. Future research should focus on elucidating the exact mechanism of action of DCPEM and identifying its potential targets in the brain. Moreover, future studies should also focus on developing more stable and water-soluble analogs of DCPEM, which can be administered in vivo more easily. Additionally, DCPEM can also be used as a tool for studying the GABAergic system, and future research should focus on identifying new targets and pathways within this system.
Conclusion:
In conclusion, DCPEM is a potent bioactive molecule that has been extensively studied for its diverse pharmacological properties. It has shown great potential as a therapeutic agent for various neurological and inflammatory diseases. Although it has some limitations for lab experiments, it has several advantages that make it an ideal tool for studying the GABAergic system. Future research should focus on elucidating its exact mechanism of action and identifying its potential targets in the brain.

Synthesis Methods

DCPEM can be synthesized by reacting 2,4-dichlorophenol with ethylene oxide in the presence of a base, followed by the reaction of the resulting product with morpholine. The final product is obtained after purification through column chromatography. This synthesis method has been well established and has been used in various scientific studies.

properties

IUPAC Name

4-[2-(2,4-dichlorophenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJCELAIKGZXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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